molecular formula C14H22N4O6S B099598 N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide CAS No. 19044-94-1

N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide

Cat. No. B099598
CAS RN: 19044-94-1
M. Wt: 374.42 g/mol
InChI Key: RXZXIHLAHYUIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide, also known as DDAB, is a chemical compound that has been widely used in scientific research. DDAB is a sulfonamide derivative that has been synthesized using various methods.

Mechanism Of Action

N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide is known to interact with lipid membranes and has been shown to cause changes in membrane structure and function. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to induce membrane fusion, disrupt membrane integrity, and alter the permeability of membranes. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has also been shown to interact with proteins and alter their function.

Biochemical And Physiological Effects

N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to induce changes in membrane structure, alter the function of proteins, and affect the permeability of membranes. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has also been shown to have an effect on the activity of enzymes and the function of ion channels.

Advantages And Limitations For Lab Experiments

N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to be an effective tool for studying the interaction between proteins and membranes. However, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide also has limitations. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide can be toxic to cells at high concentrations and can cause changes in membrane structure that may not be representative of physiological conditions.

Future Directions

There are several future directions for research on N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide. One area of research could be to explore the use of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide as a tool for studying the interaction between proteins and lipid membranes in more complex systems, such as living cells. Another area of research could be to explore the use of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide in drug delivery systems, as it has been shown to interact with lipid membranes. Additionally, further research could be done to explore the potential toxic effects of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide and to develop safer alternatives for use in scientific research.
In conclusion, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide is a chemical compound that has been widely used in scientific research. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used as a tool to study the interaction between proteins and membranes and has potential for use in drug delivery systems. However, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide also has limitations and further research is needed to explore its potential toxic effects and develop safer alternatives.

Synthesis Methods

N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide can be synthesized using various methods, including the reaction of 3,5-dinitro-4-chlorobenzenesulfonamide with dipropylamine and dimethylamine. The reaction takes place in the presence of a base, such as sodium hydroxide, and results in the formation of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide.

Scientific Research Applications

N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been widely used in scientific research, particularly in the field of biochemistry. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used as a tool to study the interaction between proteins and membranes. It has also been used to study the effect of membrane composition on protein function. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used to study the effect of lipid bilayer thickness on protein function and has been used as a model system for studying the interaction between peptides and membranes.

properties

CAS RN

19044-94-1

Product Name

N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide

Molecular Formula

C14H22N4O6S

Molecular Weight

374.42 g/mol

IUPAC Name

4-(dipropylamino)-N,N-dimethyl-3,5-dinitrobenzenesulfonamide

InChI

InChI=1S/C14H22N4O6S/c1-5-7-16(8-6-2)14-12(17(19)20)9-11(10-13(14)18(21)22)25(23,24)15(3)4/h9-10H,5-8H2,1-4H3

InChI Key

RXZXIHLAHYUIFU-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)[N+](=O)[O-]

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)[N+](=O)[O-]

synonyms

ORYZALIN, DIMETHYL

Origin of Product

United States

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